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Compound of Interest

Compound Name: 2-Chloro-6-ethoxybenzo[d]thiazole

Cat. No.: B1362606 Get Quote

An In-Depth Technical Guide to 2-Chloro-6-ethoxybenzo[d]thiazole: Structure, Synthesis,

and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-
ethoxybenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal

chemistry and materials science. We delve into its core chemical structure, physicochemical

properties, and a validated synthetic pathway, explaining the mechanistic underpinnings of the

experimental choices. Furthermore, this document outlines standard spectroscopic techniques

for structural confirmation and explores the compound's potential applications as a versatile

intermediate in drug discovery, grounded in the well-established biological significance of the

benzothiazole scaffold. This guide is intended for researchers, chemists, and drug development

professionals seeking a detailed understanding of this valuable chemical entity.

Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of a benzene ring and a thiazole ring, is a privileged

scaffold in drug discovery.[1] Compounds incorporating this moiety exhibit a remarkable

breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and

neuroprotective properties.[2][3][4][5] The versatility of the benzothiazole core allows it to

interact with a wide array of biological targets, making it a focal point for the development of

novel therapeutic agents. 2-Chloro-6-ethoxybenzo[d]thiazole serves as a key building block

in this field. The chlorine atom at the 2-position acts as a reactive handle for nucleophilic
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substitution, enabling the synthesis of diverse derivatives, while the ethoxy group at the 6-

position modulates the molecule's lipophilicity and electronic properties, which can be crucial

for optimizing pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Structural
Elucidation
2-Chloro-6-ethoxybenzo[d]thiazole is an aromatic heterocyclic compound. Its core structure

consists of a bicyclic system where a benzene ring is fused to a 1,3-thiazole ring. Key

substituents include a chlorine atom at position 2 and an ethoxy group at position 6.

Chemical Structure

Caption: Chemical structure of 2-Chloro-6-ethoxybenzo[d]thiazole.

The key physicochemical properties are summarized in the table below.

Property Value Reference(s)

CAS Number 79071-17-3 [6]

Molecular Formula C₉H₈ClNOS [6]

Molecular Weight 213.68 g/mol [6]

SMILES
CCOC1=CC2=C(C=C1)N=C(C

l)S2
[6]

Appearance Typically a solid Inferred

Storage Conditions Inert atmosphere, 2-8°C [6]

Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole is most effectively achieved from its

corresponding amine precursor, 2-Amino-6-ethoxybenzothiazole, via a Sandmeyer-type

reaction. This classic transformation in aromatic chemistry provides a reliable and high-yielding

route to introduce a chloro substituent. The precursor, 2-Amino-6-ethoxybenzothiazole, is

commercially available, making this a practical approach.[7]
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The reaction proceeds in two main stages:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from

sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium

salt. The low temperature is critical to prevent the premature decomposition of the unstable

diazonium intermediate.

Chloro-de-amination: The diazonium salt solution is then added to a solution of copper(I)

chloride (CuCl). The copper catalyst facilitates the displacement of the diazonio group (-N₂⁺)

by a chloride ion, releasing nitrogen gas and forming the desired 2-chloro-substituted

product.

2-Amino-6-ethoxybenzothiazole NaNO₂, HCl (aq)
0-5°C

 Diazotization In situ Diazonium Salt CuCl (aq) Sandmeyer Reaction 2-Chloro-6-ethoxybenzo[d]thiazole

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Chloro-6-ethoxybenzo[d]thiazole.

Experimental Protocol: Synthesis of 2-Chloro-6-
ethoxybenzo[d]thiazole
Materials:

2-Amino-6-ethoxybenzothiazole

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Copper(I) Chloride (CuCl)

Deionized Water

Ice
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Diethyl Ether or Ethyl Acetate (for extraction)

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

Diazonium Salt Formation:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend

1.0 equivalent of 2-Amino-6-ethoxybenzothiazole in an aqueous solution of hydrochloric

acid (approx. 3.0 equivalents).

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold

deionized water.

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the

temperature remains below 5°C. The formation of the diazonium salt is indicated by a

clear solution. Stir for an additional 20-30 minutes at this temperature.

Sandmeyer Reaction:

In a separate beaker, dissolve copper(I) chloride (1.2 equivalents) in concentrated

hydrochloric acid and cool in an ice bath.

Slowly add the cold diazonium salt solution to the cold CuCl solution with continuous

stirring. Effervescence (evolution of N₂ gas) should be observed.

Once the addition is complete, allow the reaction mixture to warm to room temperature

and stir for 1-2 hours until gas evolution ceases.

Work-up and Purification:

Transfer the reaction mixture to a separatory funnel and extract the product with an

organic solvent like diethyl ether or ethyl acetate (3x volumes).
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Combine the organic layers and wash sequentially with dilute HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.

The crude product can be further purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization
Structural confirmation of the synthesized 2-Chloro-6-ethoxybenzo[d]thiazole is achieved

through a combination of standard spectroscopic methods. Based on known data for similar

benzothiazole structures, the expected spectral data are summarized below.[8]
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Technique Expected Observations

¹H NMR (400 MHz, CDCl₃)

δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on

the benzene ring. δ ~7.0-7.2 ppm (m, 1H):

Aromatic proton on the benzene ring. δ ~4.1

ppm (q, J ≈ 7 Hz, 2H): Methylene protons (-O-

CH₂-) of the ethoxy group. δ ~1.4 ppm (t, J ≈ 7

Hz, 3H): Methyl protons (-CH₃) of the ethoxy

group.

¹³C NMR (100 MHz, CDCl₃)

δ ~160-170 ppm: Quaternary carbon at C2

(attached to Cl, N, and S). δ ~155-160 ppm:

Aromatic carbon at C6 (attached to the ethoxy

group). δ ~110-140 ppm: Remaining aromatic

carbons. δ ~64 ppm: Methylene carbon (-O-

CH₂-). δ ~15 ppm: Methyl carbon (-CH₃).

FT-IR (KBr, cm⁻¹)

~3100-3000 cm⁻¹: C-H stretching (aromatic).

~2980-2850 cm⁻¹: C-H stretching (aliphatic).

~1600, 1480 cm⁻¹: C=C and C=N stretching

within the aromatic system. ~1250 cm⁻¹: C-O

stretching (aryl ether). ~800-700 cm⁻¹: C-Cl

stretching.

Mass Spec. (EI)

m/z (%): 213/215 [M]⁺, showing the

characteristic ~3:1 isotopic pattern for a

molecule containing one chlorine atom. Key

fragmentation patterns would involve the loss of

the ethoxy group or chlorine.

Applications in Research and Drug Development
The primary value of 2-Chloro-6-ethoxybenzo[d]thiazole lies in its utility as a versatile

synthetic intermediate. The C2-chloro group is an excellent leaving group, readily displaced by

a variety of nucleophiles. This allows for the rapid generation of compound libraries for

structure-activity relationship (SAR) studies.

Common transformations include:
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Reaction with Amines: Forms 2-amino-substituted benzothiazoles, a core structure in many

biologically active molecules.[9]

Reaction with Thiols: Yields 2-thioether derivatives.

Reaction with Alcohols/Phenols: Produces 2-alkoxy/aryloxy benzothiazoles.

Suzuki/Stille Coupling: The C-Cl bond can participate in palladium-catalyzed cross-coupling

reactions to form C-C bonds, linking the benzothiazole core to other aromatic or aliphatic

systems.

This synthetic flexibility makes it an invaluable tool for medicinal chemists aiming to explore the

chemical space around the benzothiazole scaffold to develop new drugs.

2-Chloro-6-ethoxybenzo[d]thiazole

R-NH₂

(Amines)

 Nucleophilic
Substitution

R-SH
(Thiols)

 Nucleophilic
Substitution

R-OH
(Alcohols)

 Nucleophilic
Substitution

R-B(OH)₂ / R-Sn(Bu)₃
(Cross-Coupling)

 Pd-Catalyzed
Coupling

2-Amino Derivatives 2-Thioether Derivatives 2-Alkoxy Derivatives 2-Aryl/Alkyl Derivatives

Click to download full resolution via product page

Caption: Role as a versatile synthetic intermediate.

Conclusion
2-Chloro-6-ethoxybenzo[d]thiazole is a strategically important heterocyclic compound. Its

structure, featuring a reactive chloro group and a modulating ethoxy substituent on the

privileged benzothiazole scaffold, makes it an ideal starting material for chemical synthesis.
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The reliable synthetic route from its corresponding amine and straightforward characterization

methods further enhance its utility. For researchers and scientists in drug development, this

compound represents a key entry point for the exploration and optimization of novel

benzothiazole-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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